Methyl 8-methoxy-2-oxochroman-3-carboxylate
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Overview
Description
Methyl 8-methoxy-2-oxochroman-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromanone structure, which includes a methoxy group at the 8th position and a carboxylate ester at the 3rd position. Coumarins, including this compound, are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-2-oxochroman-3-carboxylate typically involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base catalyst such as piperidine under fusion conditions . This reaction forms the chromanone core, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-2-oxochroman-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Methyl 8-methoxy-2-oxochroman-3-carboxylate exerts its effects involves the activation of caspase-3/7 proteins and inhibition of β-tubulin polymerization . This leads to cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-methoxycoumarin-3-carboxylate
- 3-acetyl-8-methoxy-2H-chromen-2-one
Uniqueness
Methyl 8-methoxy-2-oxochroman-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its methoxy and carboxylate groups play crucial roles in its interaction with molecular targets, making it a valuable compound for therapeutic research.
Biological Activity
Methyl 8-methoxy-2-oxochroman-3-carboxylate, a compound derived from the coumarin family, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings, case studies, and experimental data to elucidate the biological activity of this compound.
Chemical Structure and Synthesis
The structure of this compound consists of a chromene backbone with a methoxy group at the 8-position and a carboxylate group at the 3-position. Its synthesis typically involves the condensation of 3-methoxy-2-hydroxybenzaldehyde with dimethyl malonate in the presence of a base, followed by refluxing in methanol to yield the desired product .
Anticancer Properties
This compound has been investigated for its anticancer properties, particularly against liver cancer cells. In a study assessing its antiproliferative activity on HepG2 cells, it demonstrated significant inhibition of cell growth, with an IC50 value indicating effective cytotoxicity. The compound's structural modifications were found to enhance its activity; for instance, introducing an acetyl group improved binding affinity and cytotoxicity .
Table 1: Antiproliferative Activity of this compound Analogues
Compound | IC50 (µM) | Structural Modification |
---|---|---|
This compound | 17 | Parent compound |
Acetyl derivative | 2.3 | Acetylation at 3-carboxamide |
Brominated derivative | 0.9 | Bromination at position-5 |
The introduction of halogens or functional groups can significantly modulate the biological activity of these compounds, as seen in various derivatives synthesized from the parent structure.
Enzymatic Inhibition
Research has also focused on the compound's ability to inhibit specific enzymes associated with cancer progression. For example, studies have shown that certain derivatives exhibit potent inhibitory effects on c-Met phosphorylation in cancer cell lines. The presence of multiple hydroxyl groups in these derivatives is crucial for maintaining their inhibitory potency .
Table 2: c-Met Inhibitory Activity of Selected Compounds
Compound | IC50 (nM) | Notes |
---|---|---|
Compound A (parent) | 150.9 | Baseline activity |
Compound B (methoxy) | 112.2 | Improved potency due to methoxy substitution |
Compound C (brominated) | 62.5 | Significant increase in activity |
The mechanism by which this compound exerts its effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. Studies indicate that it may affect β-tubulin polymerization and activate caspase pathways, leading to programmed cell death in malignant cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- HepG2 Cell Line Study : A detailed examination revealed that this compound effectively reduced cell viability through apoptosis induction.
- c-Met Phosphorylation Study : In vivo studies demonstrated that certain derivatives inhibited c-Met phosphorylation in both EBC-1 and BaF3/TPR-Met cell lines, suggesting potential as a targeted therapy for cancers driven by c-Met signaling.
Properties
Molecular Formula |
C12H12O5 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
methyl 8-methoxy-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-15-9-5-3-4-7-6-8(11(13)16-2)12(14)17-10(7)9/h3-5,8H,6H2,1-2H3 |
InChI Key |
TUCSPXLVUNYUMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(C2)C(=O)OC |
Origin of Product |
United States |
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